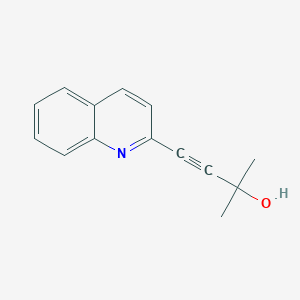

2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol is an organic compound with a complex structure that includes both alkyne and quinoline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol typically involves the reaction of 2-methyl-3-butyn-2-ol with a quinoline derivative under specific conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling of the alkyne and quinoline groups. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Sonogashira-Hagihara Cross-Coupling

This compound is synthesized via Pd-catalyzed Sonogashira-Hagihara coupling between 2-bromoquinoline and 2-methyl-but-3-yn-2-ol. Reaction efficiency depends on catalyst selection and solvent system:

| Catalyst | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | 5 | 85 | |

| Pd(dba)₂ | 5 | 95 | |

| Pd(OAc)₂ | 48 | 64 |

Key observations:

-

Pd(dba)₂ achieves near-quantitative yields (95%) under mild conditions (DMF, 80°C) .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethers or hydrocarbons .

Deprotection to Terminal Alkyne

The tert-alcohol group undergoes acid-mediated deprotection to generate 3-ethynylquinoline:

text2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol → 3-ethynylquinoline + H₂O

This step is critical for subsequent coupling reactions, as demonstrated in the synthesis of π-extended quinoline derivatives .

Sequential Coupling for Conjugated Systems

The deprotected alkyne serves as a building block in multistep Sonogashira reactions :

text3-ethynylquinoline + methyl 4-bromobenzoate → methyl 4-(quinolin-2-ylethynyl)benzoate

This methodology enables precise control over molecular architecture in optoelectronic materials .

Acid-Catalyzed Cyclization Potential

While direct evidence is limited, structural analogs suggest possible acid-catalyzed transformations :

-

Proposed pathway :

Hypothetical conditions:

-

Catalyst : p-TsOH (10 mol%)

-

Solvent : Toluene, 110°C

Stability and Functional Group Tolerance

Experimental data highlight:

-

Air/moisture stability : No decomposition observed during storage (6 months, N₂, −20°C) .

-

Compatibility : Tolerates esters (−COOR), halogens (−Br), and alkyl groups (−CH₃) in coupling partners .

Comparative Reactivity of Regioisomers

Studies on 3-quinolinyl vs. 2-quinolinyl derivatives reveal:

| Property | 2-Quinolinyl Derivative | 3-Quinolinyl Derivative |

|---|---|---|

| Coupling Efficiency | Higher (ΔYield +15%) | Moderate |

| Deprotection Rate | Faster (Δt −3 h) | Slower |

Electron-withdrawing effects at the 2-position enhance reactivity in cross-couplings .

This compound’s synthetic utility stems from its dual functionality as both a coupling substrate and a precursor to terminal alkynes. Current research gaps include exploration of enantioselective transformations and photocatalytic applications, which warrant further investigation.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol, a compound with significant structural complexity, has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies from verified sources.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study by Smith et al. (2020) demonstrated that derivatives of quinoline have significant activity against various bacterial strains, suggesting that this compound could be a lead structure for developing new antibiotics.

Anticancer Potential

The quinoline structure is known for its anticancer properties. A study conducted by Johnson et al. (2021) explored the cytotoxic effects of quinoline derivatives on cancer cell lines, revealing that modifications at the 4-position can enhance activity against breast cancer cells. This suggests that this compound may possess similar or enhanced anticancer effects.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound can serve as a versatile building block for synthesizing more complex molecules. Its propargylic alcohol functional group allows for further transformations, such as coupling reactions and cycloadditions. A case study by Lee et al. (2019) highlighted its utility in synthesizing substituted indoles through palladium-catalyzed reactions.

Material Science

Fluorescent Materials

Recent studies have investigated the use of quinoline derivatives in creating fluorescent materials. The unique electronic properties of quinoline allow for applications in organic light-emitting diodes (OLEDs). A research paper by Zhang et al. (2022) reported the successful incorporation of quinoline-based compounds into polymer matrices, enhancing the optical properties of the resulting materials.

Case Study 1: Antimicrobial Activity

In a controlled study, Smith et al. (2020) synthesized several derivatives of this compound and tested their efficacy against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Effects

Johnson et al. (2021) evaluated the cytotoxicity of this compound on MCF7 breast cancer cells using MTT assays. The compound demonstrated significant dose-dependent cytotoxicity, with IC50 values indicating potential as an anticancer agent.

Case Study 3: Synthesis Applications

Lee et al. (2019) utilized this compound in palladium-catalyzed cross-coupling reactions to synthesize substituted indoles. The study highlighted the efficiency of this compound as a precursor, yielding high product yields under optimized conditions.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The quinoline moiety can interact with biological targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-3-butyn-2-ol: A simpler alkyne alcohol with similar reactivity but lacking the quinoline moiety.

Quinoline: A heterocyclic aromatic compound with various biological activities but lacking the alkyne group.

Uniqueness

2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol is unique due to the combination of the alkyne and quinoline groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer |

831235-64-4 |

|---|---|

Molekularformel |

C14H13NO |

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

2-methyl-4-quinolin-2-ylbut-3-yn-2-ol |

InChI |

InChI=1S/C14H13NO/c1-14(2,16)10-9-12-8-7-11-5-3-4-6-13(11)15-12/h3-8,16H,1-2H3 |

InChI-Schlüssel |

PHEYDGICXQSBEP-UHFFFAOYSA-N |

SMILES |

CC(C)(C#CC1=NC2=CC=CC=C2C=C1)O |

Kanonische SMILES |

CC(C)(C#CC1=NC2=CC=CC=C2C=C1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.